molecular formula C12H13Br2FN2O B2939549 6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine hydrobromide CAS No. 2305251-67-4

6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine hydrobromide

Cat. No.: B2939549
CAS No.: 2305251-67-4
M. Wt: 380.055
InChI Key: JLTYYTNBVATRIG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, transition metals, and oxidizing agents . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of the bromine or fluorine atoms with other functional groups .

Properties

IUPAC Name

6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O.BrH/c13-9-5-10(14)12-15-11(7-16(12)6-9)8-1-3-17-4-2-8;/h5-8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTYYTNBVATRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CN3C=C(C=C(C3=N2)F)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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